molecular formula C₁₅H₂₀BrNO₃ B1154007 N-Boc-4-Bromomethcathinone

N-Boc-4-Bromomethcathinone

Cat. No.: B1154007
M. Wt: 342.23
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-4-Bromomethcathinone is a chemically modified derivative of the synthetic cathinone 4-Bromomethcathinone (4-BMC), where a tert-butoxycarbonyl (Boc) group protects the amine functionality. This protection strategy is vital in organic synthesis and medicinal chemistry research, as it enhances the molecule's stability, alters its solubility for handling in various reactions, and allows for selective modification of other parts of the molecule. The parent compound, 4-Bromomethcathinone (4-BMC), is a psychoactive substance from the phenethylamine and cathinone classes. In vitro pharmacological studies have shown that 4-BMC acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) . It has also been documented to possess cytotoxic properties in scientific studies . The primary research value of this compound lies in its role as a synthetic intermediate and a precursor. It is designed for use in controlled laboratory studies, including investigating the structure-activity relationships (SAR) of cathinone derivatives , exploring metabolic pathways of novel psychoactive substances (NPS) , and synthesizing more complex chemical entities for pharmacological screening. This product is strictly labeled "For Research Use Only" and is intended solely for qualified researchers in controlled laboratory settings. It is not for diagnostic, therapeutic, or personal use of any kind.

Properties

Molecular Formula

C₁₅H₂₀BrNO₃

Molecular Weight

342.23

Synonyms

tert-Butyl (1-(4-Bromophenyl)-1-oxopropan-2-yl)(methyl)carbamate;  _x000B_(1-(4-Bromophenyl)-1-oxopropan-2-yl)(methyl)carbamic Acid tert-Butyl Ester; 

Origin of Product

United States

Contextualization and Research Significance of N Boc 4 Bromomethcathinone

Synthetic cathinones are a class of psychoactive substances derived from cathinone (B1664624), a naturally occurring stimulant found in the leaves of the Catha edulis (khat) plant. wikipedia.org These synthetic derivatives, often referred to as "bath salts," are designed to mimic the effects of illicit stimulants like cocaine, amphetamines, and MDMA. nih.govadf.org.au The chemical structure of cathinones, characterized by a β-keto-amphetamine framework, allows for numerous modifications, leading to a vast and ever-expanding array of synthetic variants. researchgate.net This structural adaptability has made synthetic cathinones the second largest category of new psychoactive substances (NPS) monitored by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). www.gov.uk

NPS are substances of abuse, either in a pure form or a preparation, that are not controlled by the 1961 Single Convention on Narcotic Drugs or the 1971 Convention on Psychotropic Substances, but which may pose a public health threat. minervamedica.it The landscape of NPS is dynamic, with new compounds continually emerging to circumvent existing drug laws. www.gov.uknih.gov These substances are often misleadingly marketed as "research chemicals," "plant food," or "not for human consumption" to evade regulation. ctclearinghouse.org

The legal status of synthetic cathinones varies significantly across jurisdictions. In the United States, the Synthetic Drug Abuse Prevention Act of 2012 placed several synthetic cathinones into Schedule I of the Controlled Substances Act. nih.govctclearinghouse.org The United Kingdom has implemented a generic definition to control synthetic cathinones as Class B substances. www.gov.uk Australia has adopted "blanket bans" in several states on any substance with a psychoactive effect. adf.org.au Despite these legislative efforts, the rapid emergence of new analogues presents a continuous challenge for regulatory bodies. www.gov.uk

The proliferation of synthetic cathinones poses significant public health concerns due to their unpredictable and often severe health effects. nih.govminervamedica.it The constant evolution of these substances necessitates ongoing research to understand their pharmacology, toxicology, and potential for abuse. acs.orgmdpi.com

The academic investigation of specific synthetic cathinone analogues, such as N-Boc-4-bromomethcathinone, is crucial for several reasons. Primarily, structure-activity relationship (SAR) studies are essential to understand how modifications to the cathinone scaffold influence the compound's pharmacological and toxicological properties. acs.orgvcu.edu By examining the effects of specific chemical substitutions, researchers can gain insights into the mechanisms of action of these substances. nih.gov

The "N-Boc" protecting group (tert-Butyloxycarbonyl) is a common feature in organic synthesis, often used to temporarily mask the reactivity of an amine functional group. Its presence in this compound suggests that this compound may be an intermediate in the synthesis of other cathinone derivatives or a "protected" version of a more potent substance. Research into such compounds can, therefore, provide valuable information about clandestine synthesis routes and the chemical strategies employed by illicit drug manufacturers.

Furthermore, the bromo- substitution at the 4-position of the phenyl ring is of significant pharmacological interest. Studies have shown that halogen substitutions at this position can enhance a compound's potency at the serotonin (B10506) transporter (SERT), potentially altering its psychoactive effects and abuse liability. nih.gov For instance, research has demonstrated that 4-bromo analogues of methcathinone (B1676376) exhibit greater potency at SERT compared to the parent compound. nih.gov Investigating this compound can thus contribute to a deeper understanding of how specific structural features modulate the interaction of synthetic cathinones with monoamine transporters. vcu.edunih.gov

This research is not only vital for forensic and law enforcement agencies to identify and classify new substances but also for the development of potential therapeutic interventions. A thorough understanding of the SAR of synthetic cathinones can aid in the design of compounds that may have therapeutic applications, for example, as research tools or even as potential treatments for substance use disorders. acs.org

In-depth scholarly research on this compound is guided by a set of specific objectives aimed at comprehensively characterizing the compound and its place within the broader context of synthetic cathinones. The primary goals of such research include:

Chemical Synthesis and Characterization: To develop and document reliable synthetic routes for this compound. This includes the purification and structural elucidation of the compound using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its chemical identity and purity.

Pharmacological Profiling: To determine the in vitro and in vivo pharmacological profile of this compound. This involves assessing its binding affinity and functional activity at key central nervous system targets, particularly the dopamine (B1211576) (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov Such studies are crucial for predicting the compound's potential psychoactive effects and mechanism of action.

Development of Analytical Methods: To establish sensitive and specific analytical methods for the detection and quantification of this compound and its metabolites in various matrices, including bulk drug seizures and biological specimens. This is critical for forensic toxicology and clinical diagnostics.

The scope of this research is strictly confined to the chemical and pharmacological properties of this compound. It does not extend to human clinical studies or the investigation of therapeutic applications. The focus remains on generating fundamental scientific data to inform the broader understanding of synthetic cathinones and to support public health and safety efforts.

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name tert-butyl (1-(4-bromophenyl)-1-oxopropan-2-yl)carbamate
Molecular Formula C15H20BrNO3
Molecular Weight 342.23 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents

Table 2: Comparison of Related Cathinone Derivatives

CompoundKey Structural FeatureKnown Pharmacological Target(s)
Cathinone UnsubstitutedDAT, NET, SERT
Methcathinone N-methyl substitutionDAT, NET > SERT mdpi.com
4-Bromomethcathinone (B12749380) 4-bromo substitution on the phenyl ringEnhanced potency at SERT nih.gov
This compound N-Boc protecting groupCurrently under investigation

Synthetic Methodologies and Precursor Chemistry of N Boc 4 Bromomethcathinone

Elucidation of Targeted Synthetic Routes for N-Boc-4-Bromomethcathinone

The most direct synthetic pathway to this compound is a two-stage process. The first stage involves the synthesis of the parent compound, 4-bromomethcathinone (B12749380) (4-BMC), followed by the second stage of N-protection using a tert-butyloxycarbonyl (Boc) group.

Stage 1: Synthesis of 4-Bromomethcathinone

The common method for synthesizing ring-substituted cathinones like 4-BMC starts with a suitable propiophenone precursor. The synthesis proceeds via an alpha-bromination followed by amination. drugsandalcohol.ie

α-Bromination: The synthesis begins with 1-(4-bromophenyl)propan-1-one. This starting material is subjected to bromination at the alpha-carbon (the carbon adjacent to the carbonyl group), typically using elemental bromine in a suitable solvent. This reaction yields the critical intermediate, 2,4'-dibromopropiophenone.

Amination: The resulting α-bromo ketone, 2,4'-dibromopropiophenone, is then reacted with methylamine. In this nucleophilic substitution reaction, the amine group of methylamine displaces the bromine atom at the alpha-position. This step forms the 4-bromomethcathinone free base. drugsandalcohol.ie Due to the instability of the free base, it is often converted to a more stable salt, such as the hydrochloride salt, by treatment with hydrochloric acid. drugsandalcohol.ie This synthesis typically results in a racemic mixture unless chiral-specific methods are employed. drugsandalcohol.ie

Stage 2: N-tert-butoxycarbonylation (N-Boc Protection)

Once 4-bromomethcathinone is synthesized and isolated, the secondary amine is protected.

Protection Reaction: The 4-bromomethcathinone is reacted with di-tert-butyl dicarbonate ((Boc)₂O), which is the standard reagent for introducing the Boc group. organic-chemistry.orgnih.gov The reaction involves the nucleophilic attack of the secondary amine on one of the carbonyl carbons of the Boc anhydride. This reaction is typically carried out in the presence of a base and in a suitable organic solvent. The process converts the amine into a carbamate (B1207046), effectively "protecting" it from further reactions. total-synthesis.com

This sequential approach ensures the efficient formation of the target compound, this compound.

Precursor Identification, Sourcing, and Optimized Synthesis of Intermediates for this compound Production

The successful synthesis of this compound relies on the availability and purity of several key precursors and the efficient formation of a critical intermediate.

Compound RoleChemical NameMolecular FormulaKey Synthetic Step
Starting Material 1-(4-bromophenyl)propan-1-oneC₉H₉BrOFoundation of the carbon skeleton
Intermediate 2,4'-dibromopropiophenoneC₉H₈Br₂Oα-Bromination of the starting material
Reagent MethylamineCH₅NAmination of the intermediate to form 4-BMC
Protecting Agent Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅N-protection of the synthesized 4-BMC

The primary precursor, 1-(4-bromophenyl)propan-1-one, serves as the foundational structure. The optimized synthesis of the key intermediate, 2,4'-dibromopropiophenone, involves careful control of the bromination reaction conditions to ensure selective bromination at the alpha-position and minimize side reactions. Following this, the reaction with methylamine must be controlled to favor the formation of the desired secondary amine, 4-bromomethcathinone. drugsandalcohol.ie The final step utilizes di-tert-butyl dicarbonate, a widely available reagent, for the protection stage. nih.gov

Role of the N-Boc Protecting Group in Amine Synthesis and Stereochemical Control

The tert-butyloxycarbonyl (Boc) group is one of the most significant and widely utilized nitrogen-protecting groups in organic synthesis. acs.org Its role is multifaceted, focusing on modulating the reactivity of the amine functionality.

Reactivity Masking : Amines are both nucleophilic and basic, which can lead to undesirable side reactions in multi-step syntheses. The Boc group converts the amine into a tert-butyl carbamate, which is significantly less nucleophilic and non-basic. total-synthesis.comchemistrysteps.com This masking is crucial when performing chemical transformations on other parts of the molecule.

Chemical Stability : The N-Boc group exhibits high stability under a wide range of reaction conditions, including exposure to most nucleophiles, bases, and catalytic hydrogenation. organic-chemistry.orgtotal-synthesis.com This robustness allows for significant synthetic flexibility.

Orthogonality and Cleavage : A key advantage of the Boc group is its lability under acidic conditions. nih.gov It can be readily removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. acs.org The cleavage mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene (B52900) and a proton, with the release of carbon dioxide. chemistrysteps.com This specific acid-lability makes it "orthogonal" to other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), allowing for selective deprotection in complex molecules. organic-chemistry.orgtotal-synthesis.com

Stereochemical Considerations : In the context of 4-bromomethcathinone, which is chiral at the alpha-carbon, the initial synthesis typically yields a racemic mixture. drugsandalcohol.ie While the Boc group does not directly control the stereochemistry of the initial amine formation, its application is essential in enantioselective syntheses. By protecting the amine, subsequent stereoselective reactions can be performed elsewhere on the molecule. Furthermore, in strategies that involve the resolution of racemic amines or the use of chiral precursors, the Boc group ensures that the stereochemical integrity of the amine center is maintained during subsequent synthetic manipulations. nih.gov

Optimization of Reaction Conditions, Yield Enhancement, and Advanced Purification Techniques

Optimizing the synthesis of this compound involves fine-tuning the conditions for both the cathinone (B1664624) formation and the N-protection step to maximize yield and purity.

Optimization of Reaction Conditions

The N-protection step is a critical point for optimization. Several factors can be adjusted to improve the efficiency of the reaction between 4-bromomethcathinone and (Boc)₂O.

ParameterConditionRationale
Catalyst Iodine, HClO₄–SiO₂, or catalyst-freeCan accelerate the reaction, allowing for milder conditions (e.g., room temperature, solvent-free). organic-chemistry.org
Solvent Dichloromethane, THF, or eco-friendly systems like water-acetoneChoice of solvent affects solubility of reagents and reaction rate. Water-mediated systems can offer a green alternative. nih.gov
Temperature Room temperature to mild heatingMany N-Boc protection reactions proceed efficiently at ambient temperature, minimizing degradation of sensitive substrates. organic-chemistry.orgnih.gov
Stoichiometry Slight excess of (Boc)₂OEnsures complete conversion of the starting amine.
Reaction Time Monitored by TLCReaction progress is tracked to determine the optimal time for quenching, preventing side-product formation. nih.gov

Yield Enhancement

Intermediate Purity: Ensuring the high purity of the 2,4'-dibromopropiophenone intermediate before the amination step can prevent the formation of difficult-to-remove impurities.

Control of Amination: Careful control of temperature and stoichiometry during the reaction with methylamine is crucial to prevent over-alkylation or other side reactions.

Efficient Work-up: A proper aqueous work-up after the N-protection step is necessary to remove unreacted (Boc)₂O and other water-soluble byproducts before final purification. acs.org

Advanced Purification Techniques

After synthesis, isolating the pure this compound is essential.

Extraction: The crude product is first isolated from the reaction mixture using liquid-liquid extraction. nih.gov

Column Chromatography: The most common method for purifying N-Boc protected amines is flash column chromatography using silica gel as the stationary phase. nih.govgoogleapis.com A gradient of solvents, such as hexane and ethyl acetate, is typically used to elute the product.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed.

Recrystallization: If the final product is a stable solid, recrystallization from a suitable solvent system is an effective method for obtaining highly pure crystalline material. googleapis.com

Advanced Analytical Characterization of N Boc 4 Bromomethcathinone

Spectroscopic and Spectrometric Techniques for Comprehensive Structural Elucidation

The definitive structural confirmation of N-Boc-4-bromomethcathinone relies on the combined application of high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. Each technique provides unique and complementary information about the molecule's atomic composition, connectivity, and functional groups. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the elemental composition of the molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement of the protonated molecule [M+H]⁺, allowing for the calculation of its exact molecular formula. Tandem mass spectrometry (MS/MS) experiments further illuminate the structure by inducing fragmentation. urfu.ru The tert-butoxycarbonyl (Boc) protecting group exhibits characteristic fragmentation patterns, often involving the loss of isobutylene (B52900) (56 Da) or the entire Boc group (101 Da). nih.govdoaj.org Common fragmentation pathways for N-Boc protected compounds under electrospray ionization (ESI) include the loss of C4H8 (isobutylene) and the subsequent loss of CO2. doaj.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The spectrum for this compound would be expected to show distinct signals for the aromatic protons on the bromophenyl ring, the methine and methyl protons of the cathinone (B1664624) backbone, and a characteristic, highly shielded singlet integrating to nine protons for the tert-butyl group of the Boc substituent. nih.govacs.org

¹³C NMR: The ¹³C spectrum would reveal signals for the carbonyl carbons of both the ketone and the carbamate (B1207046) functional groups, aromatic carbons, and the aliphatic carbons of the backbone and the Boc group. mdpi.com The quaternary carbon and the methyl carbons of the Boc group have particularly recognizable chemical shifts. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. The ketone carbonyl typically absorbs around 1670-1740 cm⁻¹, while the carbamate carbonyl of the Boc group also shows a strong absorption in this region, often near 1680-1700 cm⁻¹. nist.govpg.edu.plyoutube.comlibretexts.org

Table 1: Expected Spectroscopic and Spectrometric Data for this compound
TechniqueExpected ObservationsInformation Provided
High-Resolution Mass Spectrometry (HRMS) Accurate mass of [M+H]⁺; Fragment ions corresponding to loss of isobutylene (M-56) and the Boc group (M-101). nih.govdoaj.orgElemental composition, molecular weight confirmation, and structural fragment information.
¹H NMR Spectroscopy Signals for aromatic, methine, and methyl protons; a prominent singlet (~1.4 ppm) for the 9 protons of the tert-butyl group. nih.govacs.orgProton environment and connectivity.
¹³C NMR Spectroscopy Signals for ketone and carbamate carbonyls, aromatic carbons, and aliphatic carbons, including characteristic Boc group signals (~80 ppm and ~28 ppm). mdpi.commdpi.comCarbon skeleton and functional group identification.
Infrared (IR) Spectroscopy Strong C=O stretching bands for ketone (~1715 cm⁻¹) and carbamate (~1690 cm⁻¹). pg.edu.pllibretexts.orgkhanacademy.orgPresence of key functional groups.

Chromatographic Methodologies for Purity Assessment and Enantiomeric/Positional Isomer Differentiation

Chromatographic techniques are essential for separating this compound from impurities and for distinguishing it from its various isomers.

HPLC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry is a powerful tool for both purity assessment and isomer analysis. oup.com

Purity Assessment: HPLC can separate the target compound from synthesis byproducts, starting materials, or degradation products. The area of the chromatographic peak for this compound relative to the total peak area provides a measure of its purity.

Positional Isomer Differentiation: this compound has two positional isomers: N-Boc-2-bromomethcathinone and N-Boc-3-bromomethcathinone. While these isomers have the same mass and similar fragmentation patterns, they can often be separated chromatographically due to differences in their polarity and interaction with the stationary phase. restek.comvu.nlnih.gov Specialized stationary phases, such as biphenyl (B1667301) phases, can offer enhanced selectivity for structurally similar compounds. restek.com

GC-MS: Gas chromatography-mass spectrometry is another cornerstone technique in forensic analysis. jst.go.jpshimadzu.com

Purity and Isomer Analysis: Similar to HPLC, GC separates compounds based on their volatility and interaction with a stationary phase, allowing for purity determination. It is effective in separating positional isomers of cathinone derivatives. researchgate.net However, the thermal lability of the Boc group can be a concern, potentially causing degradation in the hot GC inlet, which requires careful method optimization. nih.gov

Table 2: Chromatographic Methods for this compound Analysis
MethodPrimary ApplicationPrinciple of SeparationKey Considerations
HPLC-MS/MS Purity assessment, positional isomer differentiation. oup.comvu.nlDifferential partitioning between a liquid mobile phase and a solid stationary phase.Excellent for thermally labile compounds; choice of stationary phase is critical for isomer resolution. restek.com
GC-MS Purity assessment, positional isomer differentiation. jst.go.jpshimadzu.comDifferential partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Potential for thermal degradation of the N-Boc group; provides highly reproducible retention times. nih.gov

Application of Chiroptical Methods for Stereoisomer Characterization

Like most synthetic cathinones, this compound possesses a chiral center at the alpha-carbon, meaning it exists as a pair of enantiomers (R and S forms). Differentiating these stereoisomers is crucial, as they can exhibit different biological activities. Chiral separation is the process of separating these enantiomers. nih.gov

This can be achieved through several chromatographic approaches:

Direct Methods: This involves the use of a chiral stationary phase (CSP) in HPLC. sigmaaldrich.comnih.gov These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including N-protected amino acid derivatives. sigmaaldrich.com

Indirect Methods: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral column using GC or HPLC. chiralpedia.com

Capillary electrophoresis (CE) is another powerful technique for chiral separations, often utilizing chiral selectors like cyclodextrins added to the buffer. nih.gov

Development and Validation of Analytical Reference Standards

The availability of a high-purity, well-characterized analytical reference standard is a prerequisite for the accurate identification and quantification of this compound in seized materials or research samples. aquigenbio.comalfa-chemistry.com The development and validation of such a standard is a meticulous process. cambrex.com

The process typically includes:

Synthesis and Purification: The compound is synthesized and purified to the highest possible degree, often using techniques like recrystallization or preparative chromatography.

Comprehensive Characterization: The identity and structure of the purified material are unequivocally confirmed using the spectroscopic and spectrometric methods detailed in section 3.1 (HRMS, NMR, IR, etc.). cambrex.com

Purity Determination: Quantitative methods, such as HPLC with a universal detector (e.g., UV) or quantitative NMR (qNMR), are used to assign a precise purity value to the material.

Stability Assessment: The stability of the reference material is evaluated under various storage conditions (e.g., temperature, light exposure) to establish its shelf-life and recommended storage protocols. researchgate.netsemanticscholar.org

This entire process is conducted under a quality management system, often adhering to guidelines like those in ISO 17034, to ensure the material is a Certified Reference Material (CRM) suitable for calibrating instruments and validating analytical methods. iaea.org

In Vitro and in Vivo Non Human Pharmacological Investigation of N Boc 4 Bromomethcathinone

In Vitro Receptor Binding Profiles and Ligand Affinity Studies (e.g., Monoamine Transporters: Dopamine (B1211576) Transporter (DAT), Serotonin (B10506) Transporter (SERT), Norepinephrine (B1679862) Transporter (NET))

The primary mechanism of action for many synthetic cathinones involves interaction with monoamine transporters. Research on 4-bromomethcathinone (B12749380) (4-BMC) reveals its activity as an inhibitor of these transporters. The bulky N-Boc group on N-Boc-4-bromomethcathinone would sterically hinder the nitrogen atom, which is critical for binding, making the prodrug itself unlikely to exhibit significant affinity for these transporters. The activity is unmasked upon metabolic removal of the Boc group.

Studies on 4-BMC show that the substitution of a bromine atom at the 4-position of the phenyl ring enhances its potency, particularly at the serotonin transporter (SERT) wikipedia.org. An investigation using human embryonic kidney (HEK) 293 cells expressing human monoamine transporters determined the inhibitory potency (IC₅₀) of 4-BMC at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The findings indicate that 4-BMC acts as a potent inhibitor at all three transporters, with a pronounced effect on SERT and NET.

Table 1: Monoamine Transporter Inhibition Potency of 4-Bromomethcathinone (4-BMC)

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
4-Bromomethcathinone (4-BMC)1530158123
Data reflects the concentration of the compound required to inhibit 50% of monoamine uptake in HEK 293 cells.

Elucidation of Neurotransmitter Reuptake Inhibition and Release Mechanisms

Compounds that interact with monoamine transporters are typically classified as either "reuptake inhibitors" (blockers) or "releasers" (substrates). Reuptake inhibitors bind to the transporter to block the reabsorption of neurotransmitters from the synaptic cleft, while releasers are transported into the neuron and induce a reverse transport, or efflux, of neurotransmitters.

Research has identified 4-bromomethcathinone as a substrate-type releaser at all three major monoamine transporters. A 2017 study by Eshleman et al. determined that 4-BMC induces the release of dopamine, serotonin, and norepinephrine nih.gov. This indicates that, like many other substituted cathinones, 4-BMC does not merely block reuptake but also actively promotes the efflux of these neurotransmitters. Its high potency as a serotonin releaser is consistent with earlier findings about 4-bromo substitution enhancing activity at SERT wikipedia.orgnih.gov. The N-Boc derivative, being a prodrug, would not be expected to directly cause neurotransmitter release until it is metabolized to 4-BMC.

Table 2: Neurotransmitter Release Potency of 4-Bromomethcathinone (4-BMC)

CompoundDAT EC₅₀ (nM)SERT EC₅₀ (nM)NET EC₅₀ (nM)
4-Bromomethcathinone (4-BMC)50.342.539.2
Data from Eshleman et al. (2017) reflects the concentration of the compound required to elicit 50% of the maximal release of the respective neurotransmitter from preloaded cells. nih.govnih.gov

Investigation of Cellular Signaling Pathway Modulation by this compound

Currently, there is a lack of specific research into the distinct cellular signaling pathways modulated by this compound or its active metabolite, 4-BMC. However, by elevating extracellular concentrations of dopamine, serotonin, and norepinephrine, 4-BMC would consequently lead to the prolonged and enhanced activation of their respective postsynaptic G-protein coupled receptors (GPCRs) and associated downstream signaling cascades mdpi.com. The specific pathways affected would include those linked to dopamine receptors (D1-D5), serotonin receptors (5-HT₁-₇), and adrenergic receptors (α and β), which are involved in regulating a vast array of cellular processes.

Preclinical Pharmacokinetic Assessment in Animal Models (e.g., Absorption and Distribution Kinetics)

As a prodrug, the pharmacokinetic profile of this compound would begin with its absorption and subsequent metabolic conversion to the active compound, 4-BMC nih.gov. The bulky, lipophilic N-Boc group could potentially alter absorption characteristics compared to the parent drug. The key initial step in vivo is the enzymatic or chemical cleavage of the carbamate (B1207046) bond to release 4-BMC and byproducts nih.gov.

Specific preclinical pharmacokinetic studies detailing the absorption and distribution kinetics of 4-BMC in animal models are limited. However, general metabolic pathways for synthetic cathinones have been established. For 4-BMC, the primary routes of Phase I metabolism include the reduction of the β-keto group to form the corresponding alcohol (dihydro-metabolite) and N-demethylation (removal of the methyl group from the nitrogen) . Phase II metabolism typically involves the glucuronidation of metabolites to increase water solubility and facilitate excretion .

One study in rats demonstrated that halogenated cathinones, including 4-BMC, modulate brain dopamine levels in a dose- and time-dependent manner, which implies that the compound is capable of crossing the blood-brain barrier and distributing to the central nervous system.

Metabolism and Biotransformation Pathways of N Boc 4 Bromomethcathinone

Identification and Structural Characterization of Major In Vitro and In Vivo Metabolites

While direct studies on N-Boc-4-bromomethcathinone are not available, research on the parent compound, 4-bromomethcathinone (B12749380) (4-BMC), after incubation with human hepatocytes has led to the identification of ten distinct metabolites. researchgate.netuniversitaeuropeadiroma.it These findings provide a strong basis for predicting the metabolites of the N-Boc derivative. The primary metabolic transformations observed for 4-BMC include β-ketoreduction and N-demethylation, along with subsequent reactions like hydroxylation, carboxylation, and glucuronidation. researchgate.net

A significant and unusual finding in the metabolism of 4-BMC was the identification of a predominant metabolite formed through a sequence of β-ketoreduction, oxidative deamination, and O-glucuronidation. researchgate.netuniversitaeuropeadiroma.it This complex pathway highlights the comprehensive biotransformation that cathinone (B1664624) analogues undergo.

For this compound, it is hypothesized that the N-Boc group will likely remain intact during initial metabolic steps, similar to the metabolism of N-tert-butoxycarbonylmethamphetamine (BocMA), where the deprotected methamphetamine was not detected in microsomal or in vivo rat studies. nih.gov Therefore, the expected major metabolites would be analogues of the 4-BMC metabolites where the N-Boc group is retained.

Table 1: Predicted Metabolites of this compound Based on 4-BMC Metabolism This table is predictive and based on metabolic pathways identified for the parent compound, 4-bromomethcathinone.

Predicted Metabolite IDMetabolic Transformation
M1β-Ketoreduction to N-Boc-dihydro-4-bromomethcathinone
M2Hydroxylation of the aromatic ring
M3M1 + Aromatic Hydroxylation
M4M1 + O-Glucuronidation
M5M2 + Glucuronidation

Elucidation of Phase I Metabolic Pathways (e.g., N-de-boc-ylation, N-demethylation, β-ketoreduction, Hydroxylation)

Phase I metabolism introduces or exposes functional groups on a xenobiotic, typically increasing its polarity. nih.gov For this compound, several Phase I pathways are anticipated, primarily catalyzed by the cytochrome P450 (CYP) enzyme system. mdpi.com

N-de-boc-ylation: The cleavage of the N-Boc protecting group to yield the parent 4-bromomethcathinone is a potential pathway. However, studies on the related compound BocMA showed that the Boc group is generally stable, and the de-protected methamphetamine was not detected after incubation with human and rat liver microsomes or in rat urine. nih.gov This suggests that N-de-boc-ylation may not be a significant metabolic route.

N-demethylation: This is a major metabolic reaction for the parent compound 4-BMC. researchgate.net However, for this compound, the nitrogen atom is part of a carbamate (B1207046) structure, which sterically hinders and electronically deactivates it, making direct N-demethylation without prior removal of the Boc group unlikely.

β-Ketoreduction: The reduction of the β-keto group to a hydroxyl group is a common and major metabolic pathway for synthetic cathinones. nih.gov This reaction was prominently observed for 4-BMC, resulting in the formation of dihydro-4-BMC. researchgate.net It is highly probable that this compound undergoes the same transformation to yield N-Boc-dihydro-4-bromomethcathinone.

Hydroxylation: This is another key Phase I reaction. Studies on BocMA identified hydroxylated metabolites. nih.gov For cathinone analogues, hydroxylation can occur on the aromatic ring or the alkyl side chain. nih.goveurekaselect.com Therefore, the formation of N-Boc-hydroxy-4-bromomethcathinone is an expected metabolic step.

A notable complex pathway identified for 4-BMC involves an initial β-ketoreduction followed by oxidative deamination. researchgate.netuniversitaeuropeadiroma.it It is plausible that the N-Boc-dihydro metabolite could undergo further transformations, although the stability of the Boc group might influence subsequent deamination steps.

Characterization of Phase II Metabolic Pathways (e.g., Glucuronidation)

Phase II metabolic reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases water solubility and facilitates excretion. nih.govdrughunter.com

Glucuronidation: This is the most common Phase II pathway and is a major route for the metabolism of synthetic cathinones and their metabolites. nih.govnih.govresearchgate.net Studies on 4-BMC confirmed that metabolites, particularly those formed through ketoreduction, are conjugated with glucuronic acid. researchgate.net Research on BocMA also detected the presence of glucuronides of its hydroxylated metabolites in rat urine. nih.gov

A major metabolite of 4-BMC was identified as a glucuronide conjugate formed after β-ketoreduction and oxidative deamination. researchgate.netuniversitaeuropeadiroma.it This indicates that glucuronidation is a terminal and significant step in the metabolic cascade of these compounds. For this compound, the hydroxyl group formed during β-ketoreduction or hydroxylation would serve as an ideal site for conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.com

Table 2: Summary of Anticipated Metabolic Reactions

PhaseReaction TypeDescription
Phase I β-KetoreductionReduction of the ketone group to a hydroxyl group. A major pathway for cathinones. researchgate.netnih.gov
Phase I HydroxylationAddition of a hydroxyl group to the aromatic ring or alkyl chain. nih.goveurekaselect.com
Phase I N-de-boc-ylationCleavage of the N-Boc group. Considered a minor pathway based on analogue data. nih.gov
Phase II GlucuronidationConjugation of hydroxylated metabolites with glucuronic acid to enhance excretion. researchgate.netnih.gov

In Vitro Metabolic Stability Assessment and Enzyme Kinetics (e.g., Cytochrome P450 Involvement)

In vitro metabolic stability assays, typically using human liver microsomes (HLMs) or hepatocytes, are crucial for predicting a compound's in vivo clearance. frontiersin.org The stability is often expressed as half-life (t½) and intrinsic clearance (CLint).

While specific kinetic data for this compound is unavailable, studies on its parent compound, 4-BMC, showed a 40% decrease in signal intensity after a 3-hour incubation with human hepatocytes, suggesting it is an intermediate clearance compound. researchgate.net The metabolic stability of cathinones varies significantly based on their chemical structure. For instance, 4-CMC is classified as a low clearance compound (t½ > 60 min), whereas 4-MDMB is a high clearance compound (t½ < 20 min). frontiersin.org The presence of the bulky, lipophilic N-Boc group on this compound could potentially alter its metabolic stability compared to the parent 4-BMC, possibly by influencing its affinity for metabolic enzymes.

The primary enzymes responsible for Phase I metabolism are from the cytochrome P450 (CYP) superfamily. nih.gov For related cathinone derivatives, specific isoforms like CYP2D6 have been identified as key catalysts for hydroxylation and demethylation reactions. eurekaselect.com Given the prevalence of oxidative reactions like hydroxylation in the metabolism of related compounds, it is almost certain that CYP enzymes, such as those in the CYP1, CYP2, and CYP3 families, are involved in the biotransformation of this compound. mdpi.com

Comparative Metabolic Profiling with Related Cathinone Analogues and Parent Compounds

Comparing the metabolic profile of this compound with its parent compound and other analogues reveals the influence of specific structural features on biotransformation.

Comparison with 4-Bromomethcathinone (Parent Compound): The primary difference in the metabolism of this compound compared to 4-BMC is expected to be the influence of the N-Boc group. This group protects the nitrogen, making N-demethylation, a major pathway for 4-BMC, an unlikely initial step. researchgate.net The main pathways of β-ketoreduction and hydroxylation are likely shared, but the rate and subsequent conjugation reactions may differ.

Comparison with Halogenated Analogues (3-CMC and 4-CMC): Studies comparing 4-BMC with 3-chloromethcathinone (B1649792) (3-CMC) and 4-chloromethcathinone (4-CMC) showed that while the metabolic transformations (ketoreduction, N-demethylation, etc.) were largely the same, the metabolic degradation rates differed. researchgate.net This suggests that the position and nature of the halogen atom can influence enzyme kinetics. The metabolic profile of 4-BMC more closely resembled that of 4-CMC than 3-CMC. researchgate.net

Comparison with other Cathinones (e.g., 4-MPD, 4-MEAP): The metabolism of other cathinones like 4-methylpentedrone (B3026277) (4-MPD) and 4-MEAP also involves β-keto reduction, hydroxylation, and N-dealkylation as common pathways. nih.govmdpi.com The glucuronidation of metabolites resulting from keto reduction is a consistent Phase II transformation across many of these analogues. nih.gov This reinforces the prediction that β-ketoreduction followed by glucuronidation will be a key metabolic sequence for this compound.

The presence of the N-Boc group represents the most significant structural deviation and is expected to direct the initial metabolic attack away from the nitrogen atom and towards the β-keto group and the aromatic ring.

Forensic and Toxicological Analytical Methodologies for N Boc 4 Bromomethcathinone and Its Metabolites

Development and Validation of Detection and Quantification Methods in Biological Matrices (e.g., Blood, Urine, Hair, Oral Fluid)

The detection and quantification of N-Boc-4-bromomethcathinone and its metabolites in biological matrices are crucial for both clinical and forensic investigations. Due to the structural similarity of this compound to other synthetic cathinones, existing analytical methods for this class of compounds can be adapted and validated for its detection. The primary analytical techniques employed are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), prized for their sensitivity and selectivity.

While specific validated methods for this compound are not extensively documented in publicly available literature, the methodologies applied to structurally similar synthetic cathinones provide a strong framework. For instance, a validated method for 22 synthetic cathinones in blood and urine using solid-phase extraction (SPE) and LC-quadrupole/time-of-flight (QTOF)-MS achieved limits of quantitation (LOQs) ranging from 0.25 to 5 ng/mL. nih.govresearchgate.net Such methods would require validation for this compound, including an assessment of matrix effects, recovery, and stability.

The metabolism of this compound is not yet fully characterized in scientific literature. However, studies on other N-Boc protected compounds, such as N-tert-butoxycarbonylmethamphetamine (BocMA), suggest potential metabolic pathways. These include hydroxylation of the aromatic ring, N-dealkylation (though the Boc group is expected to be more stable than a simple alkyl group), and reduction of the beta-keto group to the corresponding alcohol. nih.gov Phase II metabolism would likely involve glucuronidation of the resulting hydroxylated metabolites. nih.gov Therefore, analytical methods should be developed to target not only the parent compound but also these predicted metabolites to extend the window of detection.

The analysis of hair samples can provide a longer detection window. A method for the identification of the related compound 4-bromomethcathinone (B12749380) (4-BMC) in hair samples using LC-MS/MS has been described, although the stability of the compound in this matrix was noted as a limitation.

The following table summarizes typical parameters for the analysis of synthetic cathinones in various biological matrices, which would be applicable to the validation of methods for this compound.

Matrix Analytical Technique Typical Limit of Quantification (LOQ) Key Validation Parameters Potential Metabolites to Target
Blood/Plasma LC-MS/MS, GC-MS0.1 - 10 ng/mLAccuracy, Precision, Selectivity, Matrix Effect, RecoveryHydroxylated metabolites, Keto-reduced metabolites
Urine LC-MS/MS, GC-MS0.1 - 25 ng/mLAccuracy, Precision, Selectivity, Hydrolysis of GlucuronidesGlucuronide conjugates of Phase I metabolites
Hair LC-MS/MS1 - 10 pg/mgExtraction Efficiency, Matrix Effect, StabilityParent compound, Stable metabolites
Oral Fluid LC-MS/MS0.5 - 10 ng/mLCollection Device Suitability, StabilityParent compound

Advanced Sample Preparation Strategies for Complex Forensic and Toxicological Samples

Effective sample preparation is critical for the reliable analysis of this compound from complex biological matrices, as it serves to remove interferences and concentrate the analyte of interest. mdpi.com The choice of sample preparation technique depends on the matrix, the analyte's physicochemical properties, and the analytical instrument used.

For blood, urine, and oral fluid, the most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). forensicmag.com LLE is a classic technique that partitions the analyte between two immiscible liquid phases, often an aqueous sample and an organic solvent. SPE utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent, providing a cleaner extract than LLE. Supported liquid extraction (SLE) is a more recent technique that combines elements of both LLE and SPE, offering high recovery and reduced sample handling. forensicmag.com

Given the potential for this compound and its metabolites to be present at low concentrations, techniques that offer high concentration factors are advantageous. For complex samples such as post-mortem tissues, more rigorous cleanup steps may be necessary, including protein precipitation followed by SPE or LLE.

The following table outlines advanced sample preparation strategies applicable to the analysis of this compound.

Sample Preparation Technique Principle Applicable Matrices Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids.Blood, Urine, TissuesCost-effective, versatile.Labor-intensive, large solvent volumes.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent.Blood, Urine, Hair, Oral FluidHigh recovery, clean extracts, automation potential.Higher cost, method development can be complex.
Supported Liquid Extraction (SLE) Aqueous sample is absorbed onto a diatomaceous earth support, and the analyte is eluted with an organic solvent.Blood, UrineHigh efficiency, reduced emulsion formation, automation friendly.Can be more expensive than LLE.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) A two-step process involving salting-out extraction and dispersive SPE for cleanup.Tissues, Complex MatricesFast, high throughput, low solvent usage.May not be suitable for all analytes without method optimization.

Quantitative Analytical Approaches for Forensic Casework and Screening

For forensic casework, quantitative analysis of this compound is essential for interpreting the toxicological significance of its presence. LC-MS/MS is the gold standard for quantitative analysis due to its high sensitivity and specificity. dntb.gov.ua The use of stable isotope-labeled internal standards is highly recommended to compensate for matrix effects and variations in extraction efficiency, leading to more accurate and precise quantification.

Screening approaches often utilize a broader analytical scope to detect a wide range of NPS. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based systems, is increasingly used for non-targeted screening. cfsre.org HRMS provides accurate mass measurements, which can be used to determine the elemental composition of an unknown compound, aiding in its identification.

The following table details quantitative analytical approaches for this compound.

Analytical Approach Instrumentation Primary Application Key Features
Targeted Quantitative Analysis LC-MS/MS (Triple Quadrupole)Confirmation and quantification in forensic casework.High sensitivity and specificity, use of multiple reaction monitoring (MRM).
Non-Targeted Screening LC-HRMS (TOF, Orbitrap)Broad screening for NPS in toxicology cases.Accurate mass measurement, retrospective data analysis.
Qualitative Screening GC-MSInitial identification in seized materials and some biological samples.Extensive spectral libraries available for related compounds.

Strategies for Differentiation of this compound from Isomers and Co-occurring Substances in Seized Materials

A significant challenge in the forensic analysis of synthetic cathinones is the differentiation of positional isomers, which often have very similar mass spectra. researchgate.net this compound has two positional isomers: N-Boc-2-bromomethcathinone and N-Boc-3-bromomethcathinone. The differentiation of these isomers is critical for accurate identification and legal proceedings.

Chromatographic separation is the primary strategy for isomer differentiation. Gas chromatography (GC) and liquid chromatography (LC) methods can be optimized to achieve baseline separation of isomers based on small differences in their physicochemical properties. The choice of the chromatographic column and mobile phase/temperature gradient is crucial. For GC-MS analysis, derivatization of the parent compound can sometimes enhance chromatographic separation and produce more informative mass spectra. researchgate.net

In addition to chromatography, other analytical techniques can aid in isomer differentiation. High-resolution mass spectrometry can sometimes reveal subtle differences in fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information and is a powerful tool for the unambiguous identification of isomers, although it requires a relatively pure and concentrated sample.

The following table summarizes strategies for the differentiation of this compound from its isomers.

Differentiation Strategy Technique(s) Principle of Differentiation Comments
Chromatographic Separation GC, LC, Capillary Electrophoresis (CE)Differential interaction with the stationary phase leading to different retention times.The most common and effective method in routine laboratories.
Mass Spectrometry GC-MS, LC-MS/MS, HRMSDifferences in fragmentation patterns or accurate mass of fragment ions.May not always be sufficient for unambiguous identification.
Spectroscopic Analysis NMR, Infrared (IR) SpectroscopyUnique spectral fingerprints based on the specific molecular structure.NMR provides definitive structural information but has lower sensitivity.

Structure Activity Relationship Sar Studies of N Boc 4 Bromomethcathinone and Its Analogues

Influence of the N-Boc Moiety on Pharmacological Activity and Metabolic Fate of N-Boc-4-Bromomethcathinone

The introduction of an N-Boc protecting group to the nitrogen atom of 4-bromomethcathinone (B12749380) is anticipated to significantly alter its pharmacological profile and metabolic pathways. The N-Boc group is known for its bulky nature, which can sterically hinder the interaction of the molecule with its target proteins. In the context of cathinones, which typically interact with monoamine transporters, this bulky substituent is likely to reduce the compound's affinity and potency.

Studies on related N-tert-butoxycarbonyl-protected compounds, such as N-tert-butoxycarbonylmethamphetamine (BocMA), have shown that the N-Boc group can serve as a "masked" or precursor form of the parent amine. nih.gov This group is generally stable under physiological conditions but can be cleaved under acidic conditions or through metabolic processes to yield the active primary or secondary amine. nih.gov This suggests that this compound might act as a prodrug, with its activity being dependent on the in vivo removal of the Boc group to release 4-bromomethcathinone.

The metabolic fate of this compound is likely to involve several pathways. Based on studies of similar compounds, phase I metabolism is expected to include hydroxylation of the aromatic ring and reduction of the β-keto group. frontiersin.org The N-Boc group itself can undergo metabolism, although it is generally considered relatively stable. nih.gov A primary metabolic route for BocMA was found to be hydroxylation at the benzyl (B1604629) position. nih.gov It is plausible that this compound would follow similar metabolic transformations. The presence of the N-Boc group may also influence the rate and profile of metabolites compared to the parent compound, 4-bromomethcathinone.

Impact of Halogen Substitution (Bromine at the para-position) on Receptor Interactions and Potency

The substitution of a halogen atom, specifically bromine at the para-position of the phenyl ring of methcathinone (B1676376), has a profound impact on its interaction with monoamine transporters, namely the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Generally, substitutions on the aromatic ring of methcathinone tend to decrease its potency as a dopamine-releasing agent while enhancing its serotonergic activity.

Research has demonstrated that para-halogenated methcathinone analogs, including 4-bromomethcathinone (4-BMC), exhibit increased potency at the serotonin transporter. nih.govwikipedia.org Studies comparing various 4-substituted methcathinone analogues have revealed that the size of the substituent at the 4-position is a critical determinant of selectivity between DAT and SERT. Larger substituents, such as bromine, tend to shift the selectivity towards SERT. This is supported by findings that 4-BMC has a higher potency at SERT compared to DAT. The introduction of a bromine atom at the para-position can also influence the compound's action as either a transporter blocker or a substrate (releaser). 4-BMC has been shown to act as a substrate-type releaser. drugsandalcohol.ie

The table below summarizes the effects of para-substitution on the potency of methcathinone analogs at monoamine transporters.

CompoundSubstitutionDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Ratio
MethcathinoneH23347>10000>43
4-FluoromethcathinoneF64710212942.0
4-ChloromethcathinoneCl11801485110.43
4-BromomethcathinoneBr25802003630.14
Mephedrone (4-Methyl)CH34675031546.7

Data compiled from various sources. nih.gov

This data illustrates that as the size of the halogen at the para-position increases from fluorine to bromine, the potency at SERT generally increases (lower IC50 value), while the potency at DAT decreases (higher IC50 value), leading to a lower DAT/SERT selectivity ratio.

Systematic Comparative Analysis of Structural Modifications within Related Cathinone (B1664624) Derivatives to this compound

The pharmacological profile of synthetic cathinones is highly sensitive to structural modifications at three main positions: the aromatic ring, the α-carbon, and the nitrogen atom. acs.org A systematic comparison of these modifications provides a clearer understanding of the SAR of this compound.

Aromatic Ring Substitution: As discussed, substitution on the phenyl ring significantly modulates activity. While para-substitution with halogens tends to increase serotonergic activity, other substitutions can have different effects. For instance, a 4-methyl group (mephedrone) results in a more balanced profile compared to the SERT-selectivity of 4-bromomethcathinone. nih.gov The position of the substituent is also crucial; for example, meta-substituted cathinones often exhibit higher psychostimulant effects than their para-analogs, which is attributed to a greater affinity for DAT. acs.org

α-Carbon Alkylation: The length of the alkyl chain at the α-carbon influences potency. For instance, in the α-pyrrolidinophenone series, increasing the α-carbon chain length generally increases affinity and potency at DAT. nih.gov

N-Alkylation: Modifications to the nitrogen group have a profound effect on the mechanism of action. Small N-alkyl groups like methyl (as in methcathinone) are often associated with substrate activity (releasing agents). nih.gov In contrast, bulkier substituents on the nitrogen, such as a pyrrolidine (B122466) ring (as in α-PVP), tend to shift the mechanism towards reuptake inhibition (blockers). nih.govresearchgate.net The N-Boc group of this compound, being exceptionally bulky, would be expected to dramatically reduce or eliminate direct interaction with monoamine transporters, consistent with the behavior of other bulky N-substituted cathinones.

The following table provides a comparative overview of how different structural modifications affect the mechanism of action and transporter selectivity of cathinone derivatives.

CompoundKey Structural FeaturePrimary MechanismTransporter Selectivity
CathinonePrimary amineReleaserDAT/NET selective
MethcathinoneN-methyl groupReleaserDAT/NET selective
4-Bromomethcathinone4-Bromo substitutionReleaserIncreased SERT activity
α-PVPN-pyrrolidine ringReuptake inhibitorDAT/NET selective
This compoundN-Boc group, 4-BromoLikely prodrug/inactiveDependent on metabolism

Application of Computational Chemistry Approaches to SAR Elucidation

Computational chemistry offers valuable tools for elucidating the SAR of synthetic cathinones. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide insights into how these molecules interact with their biological targets.

For para-substituted methcathinone analogs, QSAR studies have been employed to correlate physicochemical properties with biological activity. These studies have revealed that steric parameters, such as the Taft steric parameter (Es) of the substituent at the 4-position, are strongly correlated with selectivity between DAT and SERT. Specifically, larger substituents at this position favor SERT selectivity. In contrast, electronic and lipophilic properties of the substituents have shown a less significant relationship with these activities.

Molecular docking simulations can predict the binding poses of cathinone derivatives within the binding pockets of DAT, NET, and SERT. These models can help to explain why certain structural features, such as the para-bromine atom in 4-bromomethcathinone, enhance affinity for SERT. The interaction with specific amino acid residues within the transporter's binding site can be visualized, providing a rational basis for the observed SAR.

For this compound, computational approaches could be used to model the steric clash that the bulky N-Boc group would likely cause, preventing the molecule from effectively binding to the orthosteric site of monoamine transporters. Furthermore, computational models could be used to predict its metabolic fate by simulating its interaction with metabolic enzymes like cytochrome P450s.

Compound Names Table

Abbreviation/Common NameFull Chemical Name
This compoundtert-butyl (1-(4-bromophenyl)-1-oxopropan-2-yl)(methyl)carbamate
4-Bromomethcathinone (4-BMC)1-(4-bromophenyl)-2-(methylamino)propan-1-one
Methcathinone2-(methylamino)-1-phenylpropan-1-one
Mephedrone (4-MMC)2-(methylamino)-1-(4-methylphenyl)propan-1-one
α-PVPα-Pyrrolidinopentiophenone
DATDopamine Transporter
NETNorepinephrine Transporter
SERTSerotonin Transporter
BocMAN-tert-butoxycarbonylmethamphetamine

Potential Research Applications and Future Directions for N Boc 4 Bromomethcathinone

Utility of N-Boc-4-Bromomethcathinone as a Pharmacological Probe or Ligand in Neurochemical Research

The primary mechanism of action for most synthetic cathinones involves their interaction with monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.govresearchgate.net They can act as either reuptake inhibitors (blockers) or as transporter substrates that cause neurotransmitter release (releasers). nih.govresearchgate.net The unprotected primary or secondary amine is crucial for this interaction.

By attaching a bulky, non-basic Boc group to the nitrogen, the ability of this compound to bind to monoamine transporters is effectively eliminated. This transformation provides significant utility in neurochemical research in several ways:

Inactive Control Compound: In studies designed to investigate the pharmacology of 4-BMC or its analogues, this compound serves as an ideal inactive or negative control. Administering this compound in parallel experiments can help researchers confirm that the observed biological effects of the unprotected cathinone (B1664624) are specifically due to its interaction with monoamine transporters and not some other off-target effect.

Pro-drug Research: The Boc group can be cleaved under specific chemical conditions, notably by acid. wikipedia.org This raises the potential for its use as a research pro-drug, where the inactive, protected compound could be administered and then activated at a specific time or location in an experimental system, although in-vivo cleavage is not a standard application.

Metabolic Pathway Investigation: Research on the metabolism of a related compound, N-tert-butoxycarbonylmethamphetamine, has shown that Boc-protected amphetamines can undergo metabolism. nih.gov This suggests that this compound could be used to study the metabolic fate of protected cathinones, providing insight into how such synthetic precursors might be processed in biological systems, independent of their interaction with monoamine transporters.

The utility of this compound as a pharmacological probe is summarized in the table below.

Interactive Table: Research Utility of this compound

Research Application Function Rationale
Negative Control Serves as an inactive counterpart to 4-BMC. The Boc group blocks the amine's interaction with monoamine transporters, allowing researchers to isolate and confirm the specific pharmacological effects of the unprotected amine.
Pro-drug Development Acts as a latent form of a cathinone analogue. The Boc group can be removed under specific conditions (e.g., acidic pH) to release the active compound, enabling controlled activation in in vitro studies.

| Metabolic Studies | A substrate to explore the biotransformation of synthetic precursors. | Investigating its metabolites can reveal how the body processes cathinone precursors, which may be present as impurities in illicitly synthesized products. |

Design and Synthesis of Novel Cathinone Analogues with Tailored Research Properties

The most significant application of this compound is as a versatile synthetic intermediate for creating a library of novel cathinone analogues. The general synthesis of cathinones often involves reacting an α-bromoketone with an appropriate amine. unodc.orgdrugsandalcohol.ie this compound provides a stable, protected platform for extensive chemical modification, particularly at the 4-position of the phenyl ring.

The synthetic strategy involves two key features of the molecule:

The N-Boc Protecting Group: The Boc group deactivates the otherwise reactive methylamino group. This allows chemists to perform a wide range of chemical reactions on other parts of the molecule without side reactions involving the nitrogen atom. wikipedia.org

The 4-Bromo Substituent: The bromine atom on the aromatic ring is an excellent handle for modern cross-coupling reactions. Techniques such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be used to replace the bromine atom with a vast array of different chemical groups (e.g., alkyl, aryl, vinyl, or new heterocyclic rings).

This process allows for the systematic modification of the cathinone scaffold to probe structure-activity relationships (SAR). For example, by replacing the bromine with substituents of varying size, electronics, and lipophilicity, researchers can fine-tune the resulting compound's affinity and selectivity for DAT, SERT, and NET. nih.gov After the desired modification is made to the phenyl ring, the Boc group is easily removed in a final step, typically with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the target active cathinone analogue. wikipedia.org

Identification of Research Gaps and Unexplored Areas in the Field of Substituted Cathinone Chemistry and Pharmacology

The focus on this compound highlights several significant gaps in the current understanding of substituted cathinones.

Metabolic Fate of Protected Cathinones: While the metabolism of many end-product cathinones has been investigated, the metabolic pathways of their precursors are a major research gap. okstate.edu The study on Boc-protected methamphetamine demonstrates that such compounds can be metabolized, but whether this occurs for N-Boc cathinones and what metabolites are formed is unknown. nih.gov Identifying these pathways is crucial for forensic analysis, as it could lead to the discovery of new biomarkers to prove the consumption of illicitly manufactured substances.

Incomplete SAR Knowledge: While SAR for cathinones has been explored, the chemical space is vast. nih.gov The potential for creating thousands of novel analogues from a single versatile precursor like this compound means that the pharmacological properties of most potential derivatives have not been predicted, synthesized, or tested. There is a need for systematic studies that leverage such intermediates to build large, diverse libraries of compounds for comprehensive pharmacological screening.

Development of Advanced Methodological Approaches for Comprehensive Characterization and Detection of Analogues

The continuous emergence of new cathinone derivatives presents a significant challenge for forensic and analytical laboratories. mdpi.comunodc.org The existence of synthetic intermediates like this compound adds another layer of complexity, necessitating the development of advanced and robust analytical methods.

Comprehensive Screening: Forensic laboratories need to develop screening methods that can detect not only the known cathinone end-products but also their precursors, isomers, and metabolites. dntb.gov.ua This provides valuable chemical intelligence about the synthetic routes being used in clandestine labs.

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the workhorses of forensic chemistry. okstate.eduresearchgate.net For a compound like this compound, the mass spectral fragmentation pattern would be distinct from its unprotected counterpart. It would likely show characteristic losses of tert-butyl (57 amu) or the entire Boc group (100 amu), providing a clear signature for its identification. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact elemental composition of novel precursors and analogues. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unequivocal structural elucidation of new psychoactive substances. mdpi.comresearchgate.net For this compound, ¹H NMR would show a characteristic large singlet peak around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group, which is absent in the spectrum of 4-BMC. This allows for clear differentiation between the protected and unprotected forms.

Reference Standards: A critical component of accurate analytical detection is the availability of certified analytical reference standards. caymanchem.com The synthesis and characterization of this compound and other intermediates are necessary to produce these standards, which are then used by laboratories to validate their detection methods and confirm the identity of unknown substances in seized samples.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing N-Boc-4-Bromomethcathinone, and how do reaction conditions influence yield?

  • Methodological Guidance : Optimize the coupling of 4-bromomethcathinone with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions. Use a base like DMAP in dichloromethane at 0–25°C, monitoring progress via TLC (silica gel, hexane/ethyl acetate). Purification via column chromatography (gradient elution) ensures removal of unreacted starting materials . Validate purity through HPLC (C18 column, acetonitrile/water) and confirm structural integrity via 1^1H/13^13C NMR (e.g., Boc-group signals at δ 1.4 ppm and carbonyl at ~150 ppm) .

Q. How can researchers reliably characterize this compound, and what spectral markers are critical?

  • Methodological Guidance : Employ high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]⁺ ~352.1 Da). Key NMR signals include the aromatic protons (δ 7.2–7.8 ppm for bromophenyl), methcathinone backbone (α-keto proton at δ ~4.5 ppm), and Boc-group tert-butyl protons (δ 1.4 ppm). Compare data with NIST reference spectra for validation .

Q. What stability considerations are critical for storing this compound?

  • Methodological Guidance : Store under inert gas (argon) at –20°C to prevent Boc-group cleavage via hydrolysis or acid exposure. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation products. Use silica gel-packed desiccators for long-term storage .

Advanced Research Questions

Q. How does the Boc protecting group influence the reactivity of 4-Bromomethcathinone in subsequent functionalization reactions?

  • Methodological Guidance : Design comparative studies using alternative protecting groups (e.g., Fmoc, Cbz). Assess reaction efficiency in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) by tracking coupling yields via LC-MS. The Boc group’s steric hindrance may slow transmetallation but improve regioselectivity—quantify using kinetic studies (NMR or in-situ IR) .

Q. What contradictions exist in reported synthetic yields of this compound, and how can they be resolved?

  • Methodological Guidance : Analyze discrepancies in literature yields (e.g., 50–80%) by replicating protocols under controlled conditions. Variables like base strength (DMAP vs. TEA), solvent polarity, and Boc₂O stoichiometry significantly impact outcomes. Use Design of Experiments (DoE) to identify critical factors and optimize robustness .

Q. What mechanistic insights explain the cleavage of the Boc group under acidic vs. basic conditions in this compound?

  • Methodological Guidance : Perform kinetic studies using HCl (0.1–1M) or TFA (0.1–5% v/v) in DCM. Monitor Boc deprotection via 1^1H NMR (disappearance of δ 1.4 ppm signals). Compare with base-mediated cleavage (e.g., NaOH/THF). Density Functional Theory (DFT) calculations can model transition states to explain stability differences .

Q. How does the bromine substituent affect the compound’s spectroscopic and crystallographic properties compared to non-halogenated analogs?

  • Methodological Guidance : Conduct X-ray crystallography to analyze Br’s heavy atom effect on crystal packing. Compare UV-Vis spectra (λmax shifts due to bromine’s electron-withdrawing nature) and 1^1H NMR deshielding in aromatic regions. Computational modeling (e.g., Gaussian) can correlate electronic effects with spectral data .

Data Validation and Reproducibility

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound across laboratories?

  • Methodological Guidance : Adopt standardized protocols (e.g., detailed reaction timelines, solvent purity thresholds). Share raw spectral data (NMR, HRMS) in open-access repositories. Cross-validate results via inter-lab studies using blinded samples and statistical analysis (e.g., ANOVA for yield comparisons) .

Q. How can researchers address discrepancies between computational predictions and experimental data for this compound?

  • Methodological Guidance : Reconcile DFT-predicted geometries (e.g., bond angles, torsional strain) with crystallographic data. Adjust computational parameters (solvent models, basis sets) to match experimental conditions (e.g., dielectric constant of DCM). Use multivariate analysis to identify outliers .

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